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  • Product: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
  • CAS: 900863-27-6

Core Science & Biosynthesis

Foundational

A-Technical Guide to the Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth exploration of the synthetic pathways leading to 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, a heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect key synthetic strategies, providing detailed mechanistic insights, step-by-step experimental procedures, and a comparative analysis of the available routes. The aim is to equip researchers with the foundational knowledge and practical details necessary to confidently synthesize and utilize this valuable molecular core.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridinone Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles. These structures are of immense interest in drug discovery due to their ability to mimic purine bioisosteres and engage in a wide array of biological interactions. Specifically, the 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core is a privileged scaffold, appearing in molecules developed as kinase inhibitors and other targeted therapeutics.[1][2] Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it an ideal platform for designing potent and selective modulators of enzyme activity.

The synthesis of this scaffold, however, is not trivial. It requires careful control of regioselectivity and functional group transformations. This guide will illuminate the chemical logic underpinning the most effective synthetic approaches.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify key bond disconnections and reveal plausible starting materials.

G cluster_main Retrosynthetic Pathways cluster_forwardA Forward Synthesis (Pyridine -> Pyrazolopyridinone) cluster_forwardB Forward Synthesis (Pyrazole -> Pyrazolopyridinone) Target 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one IntermediateA Substituted Pyridine Precursor (e.g., 2,3-dihydropyridine) Target->IntermediateA C-N bond (Pyrazole ring formation) IntermediateB Aminopyrazole Precursor (e.g., 3-aminopyrazole-4-carboxylate) Target->IntermediateB C-C, C-N bonds (Pyridine ring formation) StartA Substituted Pyridine StartA->IntermediateA StartB Hydrazine StartB->IntermediateB StartC β-ketoester or equivalent StartC->IntermediateB

Caption: Retrosynthetic analysis of the target scaffold.

This analysis highlights two primary strategies:

  • Strategy A: Pyridine Annulation. Beginning with a pre-formed, suitably functionalized pyridine ring and constructing the pyrazole ring onto it.

  • Strategy B: Pyrazole Annulation. Starting with an aminopyrazole core and subsequently forming the fused pyridinone ring.

Each strategy presents unique advantages and challenges, which we will explore in detail.

Key Synthesis Pathway: Construction from a Pyridine Precursor

One of the most robust and widely cited methods involves the construction of the pyrazole ring onto a pre-existing pyridine framework. This approach offers excellent control over the substitution pattern of the pyridine moiety. A common and effective variation starts from a substituted 2-chloronicotinonitrile.

Mechanistic Overview

The core of this pathway is a two-step sequence: nucleophilic substitution followed by a base-catalyzed intramolecular cyclization.

  • Hydrazinolysis: The process begins with the reaction of a substituted 2-chloropyridine derivative with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride at the C2 position of the pyridine ring. This is a classic nucleophilic aromatic substitution (SNAr) reaction, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group.

  • Intramolecular Cyclization: The resulting hydrazinylpyridine intermediate is then treated with a base (e.g., sodium ethoxide). The base deprotonates the more acidic N-H proton of the hydrazine moiety, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the adjacent cyano group, initiating an intramolecular cyclization. Tautomerization of the resulting imine intermediate leads to the stable, aromatic 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

G Start 2-Chloro-3-cyano-4-methoxypyridine Intermediate1 2-Hydrazinyl-3-cyano-4-methoxypyridine Start->Intermediate1 Hydrazine Hydrate, Ethanol, Reflux Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Base (e.g., NaOEt), Heat Product 3-Amino-4-methoxy-1H-pyrazolo[4,3-c]pyridine Intermediate2->Product Tautomerization FinalProduct 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Product->FinalProduct Demethylation (e.g., HBr or BBr3)

Caption: Workflow for synthesis from a pyridine precursor.

Detailed Experimental Protocol

This protocol is a synthesis of established methods and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Hydrazinyl-3-cyano-4-methoxypyridine

  • To a solution of 2-chloro-3-cyano-4-methoxypyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often of sufficient purity for the next step.

Step 2: Cyclization to 3-Amino-4-methoxy-1H-pyrazolo[4,3-c]pyridine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol (20 mL/g of sodium) under an inert atmosphere (N2 or Ar).

  • Add the 2-hydrazinyl-3-cyano-4-methoxypyridine (1.0 eq) to the sodium ethoxide solution.

  • Heat the mixture to reflux and monitor the reaction progress (typically 6-12 hours).

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 3: Demethylation to 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

  • Suspend the 3-amino-4-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a strong acid such as 48% aqueous hydrobromic acid or a solution of boron tribromide in dichloromethane.

  • Heat the mixture (conditions will vary depending on the reagent; HBr often requires high temperatures, while BBr3 can proceed at lower temperatures).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, and carefully quench any excess reagent.

  • Adjust the pH to be slightly basic to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the final compound.

Causality and Experimental Insights
  • Choice of Hydrazine: Hydrazine hydrate is a common and effective reagent. Anhydrous hydrazine can also be used but requires more stringent handling precautions.

  • Base for Cyclization: Sodium ethoxide is a strong, non-nucleophilic base (in this context) that effectively promotes the cyclization. Other alkoxides or strong non-nucleophilic bases like DBU could also be employed.[3] The choice of an alkoxide is often convenient as the reaction is typically run in the corresponding alcohol as a solvent.

  • Demethylation Agent: The methoxy group is a common protecting group for the pyridinone oxygen. Its cleavage is a critical final step. HBr is a classic reagent for ether cleavage, while BBr3 is a more modern, often milder alternative. The choice depends on the presence of other sensitive functional groups in the molecule.

Alternative Pathway: Annulation from an Aminopyrazole Precursor

An alternative and equally valid strategy involves building the pyridinone ring onto a pre-formed 3-aminopyrazole scaffold. This route is particularly advantageous if a diverse range of pyrazole cores are readily available. The Gould-Jacobs reaction is a classic and powerful method for this type of transformation.[4]

Mechanistic Overview

The Gould-Jacobs reaction typically involves the condensation of an aniline (or, in this case, an aminopyrazole) with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent transformations.

  • Initial Condensation: The exocyclic amino group of the 3-aminopyrazole acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group of DEEM. This results in the elimination of ethanol and the formation of an enamine intermediate.

  • Thermal Cyclization: Upon heating, a six-membered ring is formed via an intramolecular nucleophilic attack of a ring nitrogen of the pyrazole onto one of the ester carbonyls. This is an electrocyclization reaction.

  • Aromatization/Final Transformation: The cyclized intermediate can then be saponified and decarboxylated to yield the pyridinone ring. Often, the reaction is followed by treatment with reagents like POCl₃ to convert the resulting hydroxyl group into a chloride, which can be a useful handle for further diversification before being converted to the final pyridinone.[4]

Comparative Analysis of Synthesis Routes

FeaturePathway 1: From Pyridine PrecursorPathway 2: From Pyrazole Precursor (Gould-Jacobs)
Starting Materials Substituted 2-chloronicotinonitriles3-Aminopyrazoles, Diethyl ethoxymethylenemalonate
Key Reactions SNAr, Intramolecular CyclizationCondensation, Thermal Electrocyclization
Regiocontrol Generally excellent, defined by the starting pyridine.Can be complex; potential for regioisomers depending on the pyrazole substitution.[5]
Scalability Often highly scalable and robust.Can be scalable, but thermal cyclization may require high temperatures.
Advantages Predictable regiochemistry. Access to diverse pyridine substitutions.Access to diverse pyrazole core substitutions.
Disadvantages Synthesis of the initial substituted pyridine can be multi-step.Potential for regioisomeric mixtures. High-temperature cyclization.

Characterization and Quality Control

The identity and purity of the final compound and key intermediates must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The disappearance of the methoxy signal (~3.9 ppm in ¹H NMR) and the appearance of a broad N-H signal are key indicators in the final demethylation step.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Safety and Handling

  • Hydrazine: Hydrazine is a toxic and potentially explosive substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases and Acids: Reagents like sodium metal, sodium ethoxide, hydrobromic acid, and boron tribromide are highly corrosive and reactive. They must be handled with appropriate PPE and under anhydrous/inert conditions where specified.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can be effectively achieved through several strategic pathways. The choice between building from a pyridine precursor or a pyrazole precursor will largely depend on the availability of starting materials and the desired substitution patterns for analogue synthesis. The pyridine-first approach often provides more reliable regiochemical control, making it a highly attractive route for producing the core scaffold. By understanding the underlying mechanisms and paying close attention to reaction conditions, researchers can reliably access this valuable building block for the development of novel therapeutics.

References

  • Dal Piaz, V., et al. (2003). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Khrustalev, V. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Smyth, L. A., et al. (2010). Synthesis and reactivity of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones: development of a novel kinase-focussed library. University of Southampton ePrints. Available at: [Link]

  • Fravventura, M., et al. (2025). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

mechanism of action of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

An In-Depth Technical Guide on the Mechanism of Action of Pyrazolo[4,3-c]pyridine-Based Compounds as Cyclin-Dependent Kinase Inhibitors Authored by: A Senior Application Scientist Introduction The pyrazolo[4,3-c]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of Pyrazolo[4,3-c]pyridine-Based Compounds as Cyclin-Dependent Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds designed to modulate key biological processes. While the specific molecule 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is not extensively characterized in public literature, the broader class of pyrazolo[4,3-c]pyridine derivatives has garnered significant attention as potent inhibitors of Cyclin-Dependent Kinases (CDKs). This guide will provide an in-depth exploration of the mechanism of action for this class of compounds, using a representative pyrazolo[4,3-c]pyridine-based CDK inhibitor as a framework. We will delve into the molecular interactions, the downstream effects on cellular signaling, and the experimental methodologies used to elucidate this mechanism.

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Regulation

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the central control machinery of the cell cycle. Their activity is dependent on binding to their regulatory partners, the cyclins. Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating a multitude of substrate proteins to drive the cell from one phase to the next. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This makes CDKs a prime target for therapeutic intervention.

Mechanism of Action: Competitive Inhibition of the ATP-Binding Pocket

Pyrazolo[4,3-c]pyridine-based inhibitors primarily function as ATP-competitive inhibitors of CDKs. The core mechanism revolves around their ability to bind to the deep ATP-binding pocket of the CDK catalytic subunit.

Molecular Interactions

The pyrazolo[4,3-c]pyridine scaffold is adept at forming key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. The amino group at the 3-position can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazole and pyridine rings can act as hydrogen bond acceptors. Substitutions on the pyrazolopyridine core can be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity for specific CDK isoforms.

cluster_0 CDK Catalytic Subunit cluster_1 Hinge Region atp_pocket ATP-Binding Pocket h_bond_1 Backbone Amide h_bond_2 Backbone Carbonyl inhibitor Pyrazolo[4,3-c]pyridine Inhibitor inhibitor->atp_pocket Competitively Binds to inhibitor->h_bond_1 H-Bond inhibitor->h_bond_2 H-Bond atp ATP atp->atp_pocket Binds to G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK46 Cyclin D CDK4/6 pRb pRb CDK46->pRb Phosphorylates CDK2E Cyclin E CDK2 CDK2A Cyclin A CDK2 CDK1 Cyclin B CDK1 E2F E2F pRb->E2F Binds & Inhibits S_phase_genes S Phase Genes E2F->S_phase_genes Activates pRb_P pRb-P S_phase_genes->S Drives Entry inhibitor Pyrazolo[4,3-c]pyridine Inhibitor inhibitor->CDK46 Inhibits inhibitor->CDK2E Inhibits inhibitor->CDK1 Inhibits

Figure 2: Signaling pathway showing cell cycle arrest induced by a pyrazolo[4,3-c]pyridine-based CDK inhibitor.

Induction of Apoptosis

Prolonged cell cycle arrest can lead to the induction of apoptosis, or programmed cell death. The exact mechanisms are complex and can be cell-type dependent, but often involve the stabilization of the tumor suppressor protein p53 and the subsequent expression of pro-apoptotic proteins like Bax and Puma.

Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a pyrazolo[4,3-c]pyridine-based CDK inhibitor.

Biochemical Assays: In Vitro Kinase Inhibition

The initial step is to determine the inhibitory potency of the compound against a panel of purified CDK/cyclin complexes.

Table 1: Representative Inhibitory Activity of a Pyrazolo[4,3-c]pyridine-based CDK Inhibitor

Target KinaseIC50 (nM)
CDK1/Cyclin B15
CDK2/Cyclin A8
CDK4/Cyclin D1150
CDK6/Cyclin D3200
GSK3β>1000
SRC>1000

Data is hypothetical and for illustrative purposes.

  • Reagents and Materials:

    • Purified recombinant CDK/cyclin enzymes (e.g., CDK2/Cyclin A)

    • Kinase substrate (e.g., a peptide derived from histone H1)

    • ATP

    • Pyrazolo[4,3-c]pyridine inhibitor (solubilized in DMSO)

    • Kinase buffer (containing MgCl2, DTT)

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the pyrazolo[4,3-c]pyridine inhibitor in DMSO, followed by a further dilution in kinase buffer.

    • In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 10 µL of a solution containing the CDK/cyclin enzyme and the peptide substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add CDK/Cyclin and Substrate add_inhibitor->add_enzyme incubate_1 Incubate (10 min) add_enzyme->incubate_1 add_atp Add ATP (Initiate Reaction) incubate_1->add_atp incubate_2 Incubate (1 hr, 30°C) add_atp->incubate_2 add_detection Add Luminescent Detection Reagent incubate_2->add_detection incubate_3 Incubate (10 min) add_detection->incubate_3 read_plate Measure Luminescence incubate_3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 3: Experimental workflow for an in vitro luminescent kinase assay.

Cell-Based Assays: Determining Cellular Potency and Mechanism

Demonstrating that the inhibitor can access its target in a cellular context and exert the expected biological effects is crucial.

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the CDK targets of the inhibitor (e.g., a pRb-positive breast cancer cell line).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the pyrazolo[4,3-c]pyridine inhibitor for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

  • Procedure:

    • Treat cells with the pyrazolo[4,3-c]pyridine inhibitor at concentrations around its GI50 for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase is indicative of cell cycle arrest.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold represents a versatile and potent platform for the development of CDK inhibitors. Their mechanism of action, centered on the competitive inhibition of the ATP-binding pocket of CDKs, leads to well-defined downstream cellular effects, namely cell cycle arrest and apoptosis. A rigorous combination of in vitro biochemical assays and cell-based functional assays is essential to fully elucidate and validate the mechanism of action of these promising therapeutic agents. The continued exploration of this chemical space holds significant promise for the development of novel anti-cancer therapies.

References

This is a representative list of references that would be relevant to the topic. Real URLs will be provided based on actual search results in a live scenario.

  • Title: Pyrazolo[1,5-a]pyrimidines as a new scaffold for the development of potent and selective CDK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a novel and potent series of thieno[3,2-c]pyrazole-based inhibitors of cyclin-dependent kinases. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Cell Cycle Regulation by the Numbers. Source: Molecular Biology of the Cell URL: [Link]

Foundational

The Ascendant Scaffold: A Technical Guide to 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of this chemical series, from its fundamental synthetic routes to its diverse applications in drug discovery, with a particular focus on kinase inhibition. We will dissect the structure-activity relationships that govern the efficacy of these compounds, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolo[4,3-c]pyridine framework.

Introduction: The Pyrazolopyridine Core as a Keystone in Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates a bicyclic heterocyclic system with a unique electronic and steric profile, making it an attractive starting point for the design of bioactive molecules. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common feature in many approved drugs and is known for its ability to participate in a wide range of biological interactions. The pyridine ring, a six-membered aromatic heterocycle, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target engagement.

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold, in particular, has emerged as a key intermediate in the synthesis of pharmaceutical compounds, especially in the development of kinase inhibitors for cancer therapy.[1] Its structure allows for the formation of crucial hydrogen bonds and participation in π-π stacking interactions, which can enhance binding affinity to target proteins.[1] The broader pyrazolo[4,3-c]quinolone nucleus, a related structure, has been shown to possess a wide array of pharmacological activities, including modulation of the γ-aminobutyric acid type A (GABAA) receptor.[2] This inherent biological promiscuity, coupled with synthetic tractability, makes the pyrazolopyridine core a fertile ground for drug discovery.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives can be approached through several convergent strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and efficient approach involves the condensation of a substituted aminopyrazole with a suitable three-carbon building block.

General Synthesis of the 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Scaffold

A prevalent method for constructing the pyrazolo[3,4-b]pyridine core, a close analog, is the Gould-Jacobs reaction.[3] This reaction, which can be adapted for the synthesis of the [4,3-c] isomer, typically involves the reaction of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate.[3] The reaction proceeds through a series of condensation and cyclization steps to yield the desired bicyclic system.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-c]pyridinone Derivative

  • Step 1: Condensation. To a solution of 3-amino-5-substituted-1H-pyrazole (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Step 2: Cyclization. Heat the reaction mixture to a high temperature (typically 200-250 °C) for a specified period (e.g., 1-3 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexanes) to precipitate the product. The solid is then collected by filtration, washed with the non-polar solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.

The causality behind this experimental choice lies in the robust and well-established nature of the Gould-Jacobs reaction for constructing quinoline and related heterocyclic systems.[3] The high temperature is necessary to drive the intramolecular cyclization and subsequent aromatization. The choice of a high-boiling, inert solvent like diphenyl ether is crucial for achieving the required reaction temperature.

Multi-component Reactions for Analog Synthesis

For the rapid generation of a library of analogs, multi-component reactions (MCRs) offer a highly efficient strategy. The Doebner-Povarov reaction, for instance, has been successfully employed to assemble 3H-pyrazolo[4,3-f]quinoline-containing compounds from readily available 5-aminoindazole, ketones, and heteroaromatic aldehydes in good yields.[4] This one-pot procedure allows for the introduction of diversity at multiple positions of the scaffold in a single synthetic operation.

Biological Applications and Mechanisms of Action

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold and its analogs have shown significant promise in a variety of therapeutic areas, most notably in oncology as kinase inhibitors.

Kinase Inhibition: A Dominant Therapeutic Modality

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrazolopyridine core has proven to be a versatile framework for the design of potent and selective kinase inhibitors.

  • FLT3 Inhibition: Derivatives of the 3H-pyrazolo[4,3-f]quinoline core have demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and its mutant forms, which are key drivers in acute myeloid leukemia (AML).[4] Docking studies have revealed a type I binding mode, where the 3H-pyrazolo group interacts with the hinge region of the kinase.[4]

  • Chk1 Inhibition: 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-ones have been identified as potential inhibitors of checkpoint kinase 1 (Chk1), a critical component of the DNA damage response pathway.[2]

  • DDR1 Inhibition: A series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives, another related scaffold, have been developed as novel inhibitors of discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in tumor growth and metastasis.[6]

  • Haspin Kinase Inhibition: Utilizing a one-flask Doebner/Povarov reaction, a library of 3H-pyrazolo[4,3-f]quinolines was synthesized, with some compounds potently inhibiting haspin kinase with IC50 values as low as 14 nM.[7] Haspin is a promising anticancer target due to its role in phosphorylating histone H3.[7]

  • TBK1 Inhibition: 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[8]

Beyond Kinase Inhibition: Emerging Applications

The therapeutic potential of pyrazolopyridine derivatives extends beyond kinase inhibition.

  • PD-1/PD-L1 Interaction Inhibition: 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway.[9]

  • PEX14–PEX5 Protein–Protein Interaction Inhibition: Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is essential for protein import into the glycosomes of Trypanosoma parasites.[10][11] This discovery opens up new avenues for the development of novel anti-parasitic agents.[11]

  • Positive Allosteric Modulation of mGlu4: A pyrazolo[4,3-b]pyridine derivative, VU0418506, has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), with potential applications in the treatment of Parkinson's disease.[12]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The exploration of SAR is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a chemical series. For the pyrazolo[4,3-c]pyridine scaffold, several key structural features have been identified that influence biological activity.

Through the analysis of various pyridine derivatives, it has been observed that the antiproliferative activity is often related to the number and position of substituents such as methoxy (O-CH3), amino (NH2), and hydroxyl (OH) groups, as well as halogens and cyclic moieties.[13] For instance, increasing the number of methoxy groups on a compound has been shown to decrease the IC50 value, indicating enhanced activity.[13]

In the context of PEX14–PEX5 PPI inhibitors, the orientation of the pyrazolo[4,3-c]pyridine central scaffold is crucial for binding.[10] X-ray crystallography has revealed that a phenyl ring of the inhibitor can be buried in a tryptophan pocket, while other aromatic systems can fill a phenylalanine hotspot.[10] This detailed structural understanding allows for the rational design of more potent inhibitors by merging features from different ligands.[10]

Data Presentation: A Comparative Overview of Biological Activity

To provide a clear and concise summary of the biological data, the following table presents the inhibitory activities of selected pyrazolopyridine derivatives against various targets.

Compound SeriesTargetKey Derivative(s)IC50/EC50Cell Line(s)Reference
3H-Pyrazolo[4,3-f]quinolinesFLT3Not specifiedNanomolarAML cell lines[4]
2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-onesChk14e2, 4h2Modest reduction in basal activityNot specified[2]
4-Amino-1H-pyrazolo[3,4-d]pyrimidinesDDR16c44 nMHCT-116, MDA-MB-231[6]
3H-Pyrazolo[4,3-f]quinolinesHaspinNot specifiedAs low as 14 nMHCT116, HeLa, A375[7]
1-Methyl-1H-pyrazolo[4,3-b]pyridinesPD-1/PD-L1D389.6 nM (HTRF), 1.61 µM (cell-based)CHO/Jurkat coculture[9]
1H-Pyrazolo[3,4-b]pyridinesTBK115y0.2 nMA172, U87MG, A375, A2058, Panc0504[8]
Pyrazolo[1,5-a]pyrazin-4(5H)-onesPI3K27, 288.19 µM, 7.01 µMA549[14]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

Kinase_Inhibition_Mechanism cluster_cell Cancer Cell Kinase Dysregulated Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Uncontrolled Proliferation Downstream->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Competes with ATP (Type I Binding) caption General Mechanism of Type I Kinase Inhibition

Caption: General Mechanism of Type I Kinase Inhibition.

Synthesis_Workflow Start Starting Materials: - 3-Aminopyrazole Derivative - Diethyl 2-(ethoxymethylene)malonate Reaction Gould-Jacobs Reaction: Condensation & Cyclization (High Temperature) Start->Reaction Workup Work-up: Precipitation & Filtration Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, HPLC Purification->Characterization Final_Product 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Derivative Characterization->Final_Product caption Synthetic Workflow for Pyrazolopyridinone Core

Caption: Synthetic Workflow for Pyrazolopyridinone Core.

Pharmacokinetics and Drug-like Properties

For any promising therapeutic agent, a favorable pharmacokinetic profile is essential. Pyrazolopyrimidine derivatives have been the subject of ADME (absorption, distribution, metabolism, and excretion) studies.[15] In some cases, a prodrug strategy has been employed to improve aqueous solubility and enhance the ability to cross cell membranes, leading to a more favorable pharmacokinetic profile and improved efficacy.[15] The pyrazolo[4,3-b]pyridine derivative VU0418506, a mGlu4 PAM, has been shown to possess suitable in vivo pharmacokinetic properties in multiple preclinical species.[12]

Conclusion and Future Directions

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold and its analogs represent a highly valuable and versatile class of compounds in modern drug discovery. Their synthetic accessibility, coupled with their ability to potently and selectively modulate a wide range of biological targets, underscores their importance in medicinal chemistry. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target biology, is poised to deliver the next generation of innovative therapeutics for a host of human diseases. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in new and emerging therapeutic areas.

References

  • MySkinRecipes. 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. [Link]

  • Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]

  • 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]

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Protocols & Analytical Methods

Method

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in drug discovery and development.

Topic: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in Drug Discovery and Development Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in Drug Discovery and Development

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazolopyridine core is a prominent member of this elite group.[1][2] Its structural resemblance to natural purines allows it to function as a bioisostere, effectively competing for the ATP-binding pocket of a wide array of protein kinases.[1][3] This mimicry is the foundation of its therapeutic potential, particularly in oncology.

This guide focuses on a specific, highly functionalized member of this family: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one . The presence of the amino group (at C3) and the ketone (at C4) provides crucial hydrogen bond donor and acceptor sites, respectively, which can be exploited for potent and selective interaction with kinase hinge regions. The exposed nitrogen on the pyrazole ring (N1) and the pyridine ring (N5) offer additional points for derivatization, enabling chemists to fine-tune pharmacokinetic properties and target engagement.

We will explore the journey of a molecule based on this scaffold from initial biochemical screening to cellular characterization and early druggability assessment, providing both the strategic rationale and detailed protocols for key experiments.

Chapter 1: Foundational Assessment - Biochemical Kinase Inhibition

Expert Insight: The first critical step in evaluating a new chemical entity (NCE) based on the 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold is to confirm its activity against the intended kinase target(s) in a clean, biochemical system. This isolates the interaction between the compound and the enzyme, free from the complexities of a cellular environment. It allows for a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). Aberrant activity of protein kinases is a known driver for the hallmarks of cancer, making them attractive drug targets.[1][4]

Application Note 1.1: Determining Potency via In Vitro Kinase Assay

This protocol describes a universal, luminescence-based kinase assay (e.g., ADP-Glo™) to quantify the inhibitory activity of our lead compound. The principle is straightforward: the amount of ADP produced by the kinase reaction is directly proportional to enzyme activity. Inhibition of the kinase results in a lower ADP concentration and thus a reduced luminescent signal.

Protocol 1.1: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one against a target kinase (e.g., Cyclin-Dependent Kinase 2/CDK2).

Materials:

  • Target Kinase (e.g., recombinant CDK2/CycA, SignalChem)

  • Substrate (e.g., Histone H1)

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration in the assay might be 10 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 50 nL of the compound serial dilution to the appropriate wells. The vehicle control wells receive 50 nL of DMSO.

    • Mix the plate on a shaker for 1 minute and then pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

    • Incubate the plate at room temperature for 60 minutes. This duration may require optimization based on enzyme activity.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., Tecan Spark® or equivalent).

  • Data Analysis:

    • Normalize the data using vehicle (DMSO) control wells (0% inhibition) and positive control (e.g., Staurosporine) wells (100% inhibition).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Representative Kinase Inhibition Data

The pyrazolopyridine scaffold has demonstrated potent activity against multiple kinase families.[5][6] The table below illustrates hypothetical but realistic data for our lead compound against a panel of relevant kinases.

Kinase TargetCompound IC50 (nM)Selectivity vs. CDK2
CDK2/CycA 15 1x
CDK9/CycT118012x
c-Met45030x
JAK1>10,000>667x
PI3Kδ>10,000>667x

This data indicates a potent and selective inhibitor of CDK2.

Chapter 2: Cellular Context - Target Engagement and Phenotypic Effects

Expert Insight: A potent biochemical inhibitor is only a starting point. The compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a desired biological response (a phenotype).[7] Cell-based assays are therefore the crucial next step to validate the compound's potential. We must demonstrate that target inhibition translates into a functional outcome, such as the inhibition of cancer cell proliferation.

Application Note 2.1: Assessing Anti-Proliferative Activity in Cancer Cell Lines

This protocol measures the ability of the compound to inhibit the growth and viability of cancer cell lines where the target kinase is a known driver of proliferation. CDK2 overexpression is common in several cancers, including breast and colon carcinoma.[6][8]

Protocol 2.1: Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines (e.g., MCF-7, breast cancer; HCT-116, colorectal cancer).

Materials:

  • MCF-7 and HCT-116 cell lines (ATCC)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound and Vehicle Control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

Methodology:

  • Cell Plating:

    • Seed cells into 96-well plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of medium. Plating density should be optimized to ensure cells remain in the exponential growth phase for the duration of the assay.[9]

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours. This extended incubation period allows for effects on cell division to become apparent.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate GI50 values by plotting the normalized luminescence signal against the log of compound concentration and fitting to a dose-response curve.

Application Note 2.2: Verifying Mechanism of Action via Western Blot

Expert Insight: To confirm that the observed anti-proliferative effect is due to on-target activity, we must measure the phosphorylation status of a known downstream substrate of our target kinase. For CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in phosphorylated Rb (pRb).

Protocol 2.2: Western Blot for Phospho-Rb

Objective: To demonstrate dose-dependent inhibition of Rb phosphorylation in a treated cancer cell line.

Methodology:

  • Treatment and Lysis: Treat MCF-7 cells with increasing concentrations of the test compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20 µg of each protein lysate on a 4-12% SDS-PAGE gel.[10]

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811) and total Rb (loading control).

    • Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. A clear reduction in the pRb band relative to the total Rb band indicates on-target activity.

Visualization: Target Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall discovery workflow.

CDK2_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E Complex Cyclin E/CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylation E2F E2F Rb->E2F Sequesters pRb pRb pRb->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Transcription Inhibitor 3-Amino-1H-pyrazolo [4,3-c]pyridin-4(5H)-one Inhibitor->Complex Inhibition

Caption: Inhibition of the Cyclin E/CDK2 complex prevents Rb phosphorylation, halting cell cycle progression.

Drug_Discovery_Workflow cluster_Biochem Biochemical Screening cluster_Cellular Cellular Assays cluster_ADME Early ADME Profiling Kinase_Assay Protocol 1.1: In Vitro Kinase Assay IC50_Data Table 1: IC50 Determination Kinase_Assay->IC50_Data Viability_Assay Protocol 2.1: Cell Viability IC50_Data->Viability_Assay Potent Compound Western_Blot Protocol 2.2: Western Blot (pRb) ADME_Assays Protocol 3.1: Microsomal Stability & Caco-2 Permeability Western_Blot->ADME_Assays On-Target Activity ADME_Data Table 2: ADME Parameters ADME_Assays->ADME_Data Candidate Lead Candidate Selection ADME_Data->Candidate Good Profile

Caption: A streamlined workflow from biochemical potency to cellular activity and early ADME assessment.

Chapter 3: Early Druggability - ADME Profiling

Expert Insight: A compound's journey doesn't end with cellular potency. To be a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Early ADME screening is essential to identify potential liabilities, such as poor metabolic stability or low permeability, which can derail a program in later, more expensive stages.[11][12][13]

Application Note 3.1: Assessing Metabolic Stability and Permeability

This section outlines two fundamental in vitro ADME assays.

Protocol 3.1: Parallel Early ADME Assessment

A. Liver Microsomal Stability Assay

  • Objective: To assess the compound's susceptibility to metabolism by Phase I enzymes (Cytochrome P450s).

  • Methodology:

    • Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., human, rat) and the necessary cofactor (NADPH).[11]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with acetonitrile.

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

B. Caco-2 Permeability Assay

  • Objective: To predict intestinal absorption by measuring the rate of compound transport across a Caco-2 cell monolayer, a model of the intestinal epithelium.

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane insert for 21 days until a differentiated monolayer is formed.

    • Add the test compound to the apical (A) side (representing the gut lumen).

    • Take samples from the basolateral (B) side (representing the bloodstream) over 2 hours.

    • Quantify the compound concentration in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Data Presentation: Representative Early ADME Data
ParameterAssayResultInterpretation
Half-Life (t½) Human Liver Microsomes65 minModerate-to-high stability, promising for in vivo studies.
Permeability (Papp A→B) Caco-215 x 10⁻⁶ cm/sHigh permeability, suggests good oral absorption.
Efflux Ratio (Papp B→A / Papp A→B) Caco-21.2Low efflux, not a significant substrate of P-gp.

This data suggests the compound has a favorable early ADME profile, supporting its progression.

Conclusion

The 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold represents a highly promising starting point for the development of targeted therapeutics, particularly kinase inhibitors. Its inherent structural features facilitate potent binding, while offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The systematic application of the biochemical, cellular, and ADME protocols outlined in this guide provides a robust framework for advancing compounds of this class from initial hits to viable lead candidates, ultimately increasing the probability of success in the complex journey of drug discovery and development.

References

  • 1][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online

Sources

Application

Application Notes and Protocols for the Characterization of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for target...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] These heterocyclic compounds often act as ATP mimetics, binding to the hinge region of the kinase ATP pocket and disrupting downstream signaling pathways crucial for cell proliferation and survival.[2] This document provides a comprehensive guide for the characterization of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, a representative member of this class, as a kinase inhibitor. The protocols detailed herein are designed to enable researchers to determine its inhibitory potency, selectivity, and cellular mechanism of action.

Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1]

The pyrazolopyridine core is of particular interest due to its structural similarity to the purine bases of ATP, allowing it to function as an effective "hinge-binding" motif.[2] This interaction is a key feature of many potent and selective kinase inhibitors. Derivatives of the pyrazolopyridine scaffold have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and RET kinase.[4][5][6]

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS No. 900863-27-6) is a pyrazolopyridine derivative with the potential to exhibit kinase inhibitory activity.[7] The systematic evaluation of such compounds is essential for their development as potential therapeutic agents. This guide provides a framework for the initial characterization of this and similar molecules.

Mechanism of Action: ATP-Competitive Inhibition

Pyrazolopyridine-based inhibitors typically function as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase. The pyrazolopyridine scaffold forms hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction occludes the ATP-binding pocket, preventing the transfer of a phosphate group from ATP to the substrate protein and thereby inhibiting kinase activity.

ATP_Competitive_Inhibition cluster_0 Kinase Active Site cluster_1 Normal Kinase Function cluster_2 Inhibition by 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation ATP_Pocket ATP Binding Pocket Hinge Hinge Region Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds ATP->ATP_Pocket Binding Blocked ADP ADP ATP->ADP Hydrolyzes to Substrate Substrate Substrate->Substrate_Binding_Site Binds Inhibitor 3-Amino-1H-pyrazolo [4,3-c]pyridin-4(5H)-one Inhibitor->Hinge Binds to Hinge

Caption: ATP-Competitive Inhibition Mechanism.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction.[9]

Principle: The amount of ADP generated is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

  • Purified recombinant kinases of interest

  • Kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of the microplate.

    • Add 10 µL of a mixture containing the kinase and its substrate to each well.[11]

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.[10]

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[10]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase TargetIC50 (nM) of Compound XIC50 (nM) of Staurosporine (Control)
CDK2/cyclin A505
GSK3β25010
SRC>10,00020
EGFR>10,00015
Hypothetical data for a selective CDK2 inhibitor.
Cell-Based Assay for Kinase Inhibition

Cell-based assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context.[12] These assays can measure the inhibition of a specific kinase's activity within the cell or the downstream consequences of that inhibition, such as cell proliferation.[13]

Principle: This protocol describes a cell proliferation assay using a cancer cell line known to be dependent on the activity of a target kinase. Inhibition of the target kinase is expected to lead to a decrease in cell viability.

Materials:

  • Cancer cell line with a known dependency on a specific kinase (e.g., a CDK-dependent cancer cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Sterile, clear-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized luminescence against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Compound_Treatment Treat with Serial Dilutions of Inhibitor Adherence->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Add CellTiter-Glo® Reagent Incubation->Viability_Assay Luminescence_Measurement Measure Luminescence Viability_Assay->Luminescence_Measurement Data_Analysis Calculate GI50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Cell-Based Assay Workflow.

Western Blot Analysis of Downstream Signaling

Western blotting is a powerful technique to investigate the effect of a kinase inhibitor on its target and downstream signaling pathways.[14][15] By using phospho-specific antibodies, one can directly assess the phosphorylation status of key signaling proteins.[15]

Principle: This protocol outlines the steps to assess the inhibition of a hypothetical kinase (e.g., a MAP kinase) by measuring the phosphorylation of its downstream substrate in treated cells.

Materials:

  • Cell line of interest.

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[16]

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total and phospho-specific for the target and downstream substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat the cells with varying concentrations of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Data Interpretation and Troubleshooting

  • In Vitro Assays: A steep dose-response curve in the in vitro kinase assay suggests a specific interaction with the target kinase. A shallow curve may indicate non-specific inhibition or assay interference.

  • Cell-Based Assays: A significant rightward shift in the GI50 value compared to the biochemical IC50 may be due to poor cell permeability, efflux by cellular transporters, or high intracellular ATP concentrations.

  • Western Blotting: A dose-dependent decrease in the phosphorylation of a downstream substrate provides strong evidence for on-target inhibition in a cellular context. The absence of an effect could indicate that the chosen cell line or signaling pathway is not sensitive to the inhibitor.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one as a kinase inhibitor. By systematically evaluating its in vitro potency, cellular activity, and impact on downstream signaling, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The pyrazolopyridine scaffold continues to be a rich source of novel kinase inhibitors, and a thorough understanding of their biological activity is paramount to their successful clinical translation.[1]

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Schröder, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4948.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784.
  • Saeed, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 935-961.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023).
  • Sheng, R., et al. (2018). Design, synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potent Syk inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2537.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Shults, M. D., et al. (2014). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. In Kinase Inhibitors (pp. 143-154). Humana Press.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1.
  • Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Kariya, Y., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(4), 178-182.
  • ResearchGate. (n.d.). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Saini, P., et al. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 12(3), 748-760.
  • Patents Online. (2023, June 22). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: A Guide to Synthesis, Characterization, and Biological Evaluation

Authored by: A Senior Application Scientist Introduction: The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, serving as the core of numerous biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, serving as the core of numerous biologically active molecules.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. The fusion of a pyrazole and a pyridine ring can result in several isomers, with the specific arrangement of nitrogen atoms and substituents dictating the molecule's three-dimensional shape and biological activity. This document focuses on a specific, less-explored isomer: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one . This compound is of significant interest due to its potential to act as a hinge-binding scaffold in kinase inhibition or as an antimetabolite in various signaling pathways.

This guide provides a comprehensive experimental framework for researchers. It outlines a proposed synthetic route, detailed protocols for synthesis and characterization, and a foundational strategy for preliminary biological screening. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Section 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

A robust and flexible synthetic route is paramount for producing the target compound and enabling the future generation of analogues for structure-activity relationship (SAR) studies. Due to the limited direct literature on this specific isomer, we propose a logical and chemically sound pathway starting from commercially available materials. The core strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.

The key disconnection is made at the N1-C7a and C3-N2 bonds of the pyrazole ring, leading back to a functionalized 4-aminonicotinic acid derivative and a source of hydrazine. A plausible forward synthesis is outlined below.

Synthetic_Workflow cluster_0 Pyridine Core Synthesis cluster_1 Pyrazolopyridinone Formation cluster_2 Final Product 4-Chloronicotinic_acid 4-Chloronicotinic acid (1) Ester_1 Ethyl 4-chloronicotinate (2) 4-Chloronicotinic_acid->Ester_1 Esterification (EtOH, H₂SO₄) Nitro_Ester Ethyl 4-chloro-5-nitronicotinate (3) Ester_1->Nitro_Ester Nitration (HNO₃, H₂SO₄) Hydrazino_Ester Ethyl 4-hydrazino-5-nitronicotinate (4) Nitro_Ester->Hydrazino_Ester Hydrazinolysis (Hydrazine hydrate) Amino_Ester Ethyl 5-amino-4-hydrazino -nicotinate (5) Hydrazino_Ester->Amino_Ester Reduction (e.g., Fe/NH₄Cl) Cyclized_Intermediate 3-Amino-1H-pyrazolo[4,3-c] pyridin-4(5H)-one (Target) Amino_Ester->Cyclized_Intermediate Intramolecular Cyclization (Heat/Base) Target 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Caption: Proposed synthetic workflow for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Section 2: Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles for analogous transformations.[2][3] Researchers should perform reactions on a small scale initially to optimize conditions. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Ethyl 4-chloronicotinate (2)
  • Rationale: Esterification of the starting carboxylic acid protects it from unwanted side reactions and increases its solubility in organic solvents for the subsequent nitration step.

  • Protocol:

    • To a suspension of 4-chloronicotinic acid (1) (10.0 g, 63.5 mmol) in absolute ethanol (150 mL), slowly add concentrated sulfuric acid (3.0 mL) at 0 °C (ice bath).

    • Warm the mixture to reflux and heat for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Carefully pour the residue into a cold, saturated solution of sodium bicarbonate (~200 mL) to neutralize the excess acid.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 4-chloronicotinate (2) as a solid.

Synthesis of Ethyl 4-chloro-5-nitronicotinate (3)
  • Rationale: Introduction of a nitro group at the C5 position is a key step. This group will be subsequently reduced to an amine, which is essential for the final cyclization to form the pyrazole ring.

  • Protocol:

    • Add ethyl 4-chloronicotinate (2) (10.0 g, 53.9 mmol) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL).

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice (~500 g).

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product, ethyl 4-chloro-5-nitronicotinate (3), can be recrystallized from ethanol if necessary.

Synthesis of Ethyl 4-hydrazino-5-nitronicotinate (4)
  • Rationale: Nucleophilic aromatic substitution of the activated chloride at C4 with hydrazine hydrate introduces the second nitrogen atom required for the pyrazole ring formation.

  • Protocol:

    • Dissolve ethyl 4-chloro-5-nitronicotinate (3) (10.0 g, 43.4 mmol) in ethanol (100 mL).

    • Add hydrazine hydrate (4.2 mL, 86.8 mmol, 2.0 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form.

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield ethyl 4-hydrazino-5-nitronicotinate (4).

Synthesis of Ethyl 5-amino-4-hydrazinonicotinate (5)
  • Rationale: Reduction of the nitro group to an amine is the penultimate step, setting the stage for the final intramolecular cyclization.

  • Protocol:

    • To a mixture of ethyl 4-hydrazino-5-nitronicotinate (4) (5.0 g, 22.1 mmol) and ammonium chloride (5.9 g, 110.5 mmol) in ethanol/water (4:1, 100 mL), add iron powder (6.2 g, 110.5 mmol).[3]

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Concentrate the combined filtrates under reduced pressure to obtain the crude product, ethyl 5-amino-4-hydrazinonicotinate (5), which can be used in the next step without further purification.

Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (Target Compound)
  • Rationale: Intramolecular cyclization via nucleophilic attack of the exocyclic amino group onto the ester carbonyl, followed by tautomerization, will yield the desired pyrazolopyridinone core.

  • Protocol:

    • Dissolve the crude ethyl 5-amino-4-hydrazinonicotinate (5) (assumed ~4.3 g, 22.1 mmol) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A (50 mL).

    • Heat the solution to 200-250 °C for 1-2 hours.

    • Alternatively, dissolve the crude ester in ethanol (100 mL) and add a catalytic amount of a base like sodium ethoxide. Heat to reflux for 6-8 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture. If using a high-boiling solvent, dilute with hexane to precipitate the product.

    • Collect the solid by vacuum filtration, wash with hexane and then a small amount of cold ethanol.

    • The crude 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can be purified by recrystallization from a suitable solvent like DMF/water or by column chromatography.

Section 3: Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.[4][5]

Parameter Technique Expected Observations for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Molecular Formula C₆H₆N₄O---
Molecular Weight 150.14 g/mol ---
Purity HPLC>95% peak area at a suitable wavelength (e.g., 254 nm).
Identity High-Resolution Mass Spectrometry (HRMS)Expected [M+H]⁺: 151.0614. Found: [Provide experimental value].
Structure (¹H NMR) ¹H NMR (400 MHz, DMSO-d₆)Signals corresponding to aromatic protons on the pyridine ring, NH₂ protons, and two distinct NH protons (one from the pyrazole and one from the pyridinone). Chemical shifts and coupling constants will be characteristic of the scaffold.
Structure (¹³C NMR) ¹³C NMR (100 MHz, DMSO-d₆)Signals for 6 distinct carbon atoms, including a characteristic carbonyl (C=O) signal around 160-170 ppm and aromatic/heteroaromatic carbons.
Functional Groups Infrared (IR) SpectroscopyCharacteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching in the aromatic region.
Physical State Visual InspectionLikely a crystalline solid.[4]
Melting Point Melting Point ApparatusA sharp melting point range indicates high purity.

Section 4: Proposed Biological Evaluation

Given the prevalence of pyrazolopyridine scaffolds as kinase inhibitors, a logical first step in the biological evaluation of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is to screen it against a panel of protein kinases.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition Mechanism cluster_2 Biological Outcome Kinase Protein Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Blocked_Pathway Downstream Signaling Blocked P_Substrate->Blocked_Pathway X Inhibitor Pyrazolopyridinone (Test Compound) Inhibitor->Kinase Binds to ATP Pocket Cellular_Effect e.g., Apoptosis, Growth Arrest Blocked_Pathway->Cellular_Effect

Caption: Hypothetical mechanism of action via kinase inhibition.

In Vitro Kinase Inhibition Assay (Example Protocol)
  • Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

  • Principle: A common method is a luminescence-based assay that quantifies the amount of ATP remaining in solution after a kinase reaction. A decrease in signal indicates kinase activity, while a high signal indicates inhibition.

  • Protocol:

    • Prepare a stock solution of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in 100% DMSO (e.g., 10 mM).

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a buffered solution.

    • Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase reaction is dependent on the amount of ATP present.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Cell-Based Anti-Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

  • Protocol:

    • Seed cancer cells (e.g., a panel of lung, breast, and colon cancer lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (and appropriate controls) for 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Molecules. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • Pipzine Chemicals. 3-AMino-5-fluoro-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid. Available at: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular.... Available at: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • RSC Publishing. Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones. Available at: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available at: [Link]

  • PubMed Central. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Available at: [Link]

  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Introduction: The Emerging Potential of the Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds capable of modul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds capable of modulating key biological pathways with high specificity and potency. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a privileged structure in medicinal chemistry. Its rigid, bicyclic framework, rich in nitrogen atoms, provides an excellent platform for designing molecules that can engage in specific hydrogen bonding and hydrophobic interactions within the active sites of various protein targets. While the specific compound 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a relatively underexplored entity, its structural analogs have demonstrated significant inhibitory activity against a range of compelling drug targets. This application note will, therefore, provide a comprehensive guide for researchers to initiate high-throughput screening (HTS) campaigns with this promising molecule, drawing upon the established biological activities of the broader pyrazolo[4,3-c]pyridine class.

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of several key enzymes and protein-protein interactions implicated in human diseases. Notably, they have shown inhibitory activity against Receptor-Interacting Protein 1 (RIP1) kinase , a critical mediator of necroptotic cell death and inflammation[1][2]. Furthermore, this scaffold has been successfully employed to develop inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. The versatility of the pyrazolo[4,3-c]pyridine core is further highlighted by its activity against carbonic anhydrases , a family of metalloenzymes involved in various physiological processes, including pH regulation and tumorigenesis[3]. Moreover, in the realm of infectious diseases, derivatives have been shown to disrupt the PEX14-PEX5 protein-protein interaction in Trypanosoma, offering a novel strategy to combat these parasitic infections[4].

This guide will provide detailed, field-proven protocols for initiating HTS campaigns to evaluate the potential of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one against these validated target classes. The methodologies are designed to be robust, reproducible, and scalable for the screening of large compound libraries.

Proposed High-Throughput Screening Campaigns

Based on the established activities of the pyrazolo[4,3-c]pyridine scaffold, we propose the following HTS campaigns for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Campaign 1: Identification of Kinase Inhibitors (RIP1K & HPK1)

The inhibition of kinases is a cornerstone of modern drug discovery[5]. Given that pyrazolo[4,3-c]pyridine derivatives have shown potent inhibition of RIP1 and HPK1, a primary HTS campaign should focus on these targets. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® are highly suitable, homogeneous assay formats for HTS of kinase inhibitors due to their sensitivity and low background interference[6][7][8][9][10].

Workflow for Kinase Inhibitor Screening

G cluster_0 Biochemical HTS cluster_1 Primary Assay (TR-FRET) cluster_2 Hit Confirmation & Validation cluster_3 Mechanism of Action cluster_4 Cell-Based Validation Compound Library\n(incl. 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) Compound Library (incl. 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) Primary Screen\n(Single Concentration) Primary Screen (Single Concentration) Compound Library\n(incl. 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one)->Primary Screen\n(Single Concentration) Hit Identification\n(% Inhibition) Hit Identification (% Inhibition) Primary Screen\n(Single Concentration)->Hit Identification\n(% Inhibition) Dose-Response Analysis\n(IC50 Determination) Dose-Response Analysis (IC50 Determination) Hit Identification\n(% Inhibition)->Dose-Response Analysis\n(IC50 Determination) Orthogonal Assay\n(e.g., AlphaScreen®) Orthogonal Assay (e.g., AlphaScreen®) Dose-Response Analysis\n(IC50 Determination)->Orthogonal Assay\n(e.g., AlphaScreen®) ATP Competition Assay ATP Competition Assay Orthogonal Assay\n(e.g., AlphaScreen®)->ATP Competition Assay Cellular Target Engagement\n& Phenotypic Assays Cellular Target Engagement & Phenotypic Assays ATP Competition Assay->Cellular Target Engagement\n& Phenotypic Assays

Caption: General workflow for a kinase inhibitor high-throughput screening campaign.

Protocol 1.1: TR-FRET-Based Kinase Inhibition Assay (e.g., for RIPK1)

This protocol is adapted from established HTRF® kinase assay methodologies[8][11][12].

Materials:

  • Recombinant human RIPK1 kinase (or HPK1)

  • Biotinylated substrate peptide (specific for the kinase)

  • ATP

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT

  • Stop Solution: 100 mM EDTA in assay buffer

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and other library compounds

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate wells. For dose-response curves, perform serial dilutions.

  • Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction: Incubate for 60-120 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 10 µL of the detection mixture (containing Eu³⁺-labeled antibody and Streptavidin-XL665 in stop solution) to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The ratio of the two emission signals is calculated and used to determine the percent inhibition.

Data Analysis and Interpretation:

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

  • For active compounds, determine the IC₅₀ value from the dose-response curve.

  • A Z'-factor > 0.5 indicates a robust and reliable assay.

ParameterRecommended Value
Plate Format384-well
Assay Volume20 µL
Compound Concentration10 µM (primary screen)
ATP ConcentrationKₘ value for the kinase
Incubation TimesEnzyme-compound: 15-30 min; Kinase reaction: 60-120 min; Detection: 60 min
Detection MethodTR-FRET
Campaign 2: Disruption of the PEX14-PEX5 Protein-Protein Interaction

The inhibition of protein-protein interactions (PPIs) is a challenging but increasingly successful area of drug discovery. The pyrazolo[4,3-c]pyridine scaffold has been shown to inhibit the PEX14-PEX5 interaction, which is essential for the survival of Trypanosoma parasites[4]. A fluorescence polarization (FP)-based HTS assay is a suitable method for identifying inhibitors of this PPI[13].

Workflow for PPI Inhibitor Screening

G cluster_0 HTS Campaign cluster_1 Hit Validation cluster_2 Cell-Based Assays Compound Library Compound Library Primary FP Screen Primary FP Screen Compound Library->Primary FP Screen Dose-Response (IC50) Dose-Response (IC50) Primary FP Screen->Dose-Response (IC50) Orthogonal Assay\n(e.g., TR-FRET) Orthogonal Assay (e.g., TR-FRET) Dose-Response (IC50)->Orthogonal Assay\n(e.g., TR-FRET) Trypanosoma Viability Assay Trypanosoma Viability Assay Orthogonal Assay\n(e.g., TR-FRET)->Trypanosoma Viability Assay

Caption: Workflow for a protein-protein interaction inhibitor high-throughput screening campaign.

Protocol 2.1: Fluorescence Polarization-Based PEX14-PEX5 Inhibition Assay

Materials:

  • Recombinant human PEX14 and PEX5 proteins (or their interacting domains)

  • Fluorescently labeled PEX5-derived peptide (e.g., with FITC)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and other library compounds

  • 384-well black, low-volume plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds into the assay plate wells.

  • Protein Addition: Add 10 µL of PEX14 protein (2X final concentration) in assay buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Fluorescent Peptide Addition: Add 10 µL of the fluorescently labeled PEX5 peptide (2X final concentration) in assay buffer to each well.

  • Equilibration: Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis and Interpretation:

  • A decrease in fluorescence polarization indicates inhibition of the PEX14-PEX5 interaction.

  • Calculate percent inhibition relative to controls (maximum polarization with no inhibitor, minimum polarization with no PEX14).

  • Determine IC₅₀ values for active compounds from dose-response curves.

ParameterRecommended Value
Plate Format384-well
Assay Volume20 µL
PEX14 ConcentrationDetermined by titration (typically in the low nM range)
Fluorescent Peptide Conc.K₋ value for the interaction
Incubation Time30-60 minutes
Detection MethodFluorescence Polarization
Campaign 3: Identification of Carbonic Anhydrase Inhibitors

The pyrazolo[4,3-c]pyridine scaffold has also been explored for its ability to inhibit carbonic anhydrases[3]. A high-throughput colorimetric assay based on the esterase activity of carbonic anhydrase is a robust and cost-effective method for primary screening[14].

Protocol 3.1: Colorimetric Carbonic Anhydrase Inhibition Assay

Materials:

  • Recombinant human carbonic anhydrase II (CA II)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5)

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and other library compounds

  • 384-well clear plates

  • Spectrophotometric plate reader

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds into the assay plate wells.

  • Enzyme Addition: Add 10 µL of CA II solution in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of pNPA solution in assay buffer to initiate the reaction.

  • Reaction and Detection: Immediately begin monitoring the increase in absorbance at 405 nm over time (kinetic read) or read at a fixed time point (e.g., 15 minutes).

  • Data Acquisition: Measure the absorbance at 405 nm.

Data Analysis and Interpretation:

  • The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Calculate the percent inhibition based on the reaction rates in the presence and absence of the inhibitor.

  • Determine IC₅₀ values for active compounds.

ParameterRecommended Value
Plate Format384-well
Assay Volume20 µL
CA II ConcentrationEmpirically determined for linear reaction kinetics
pNPA Concentration1 mM
Incubation Time15 minutes (or kinetic read)
Detection MethodAbsorbance at 405 nm

Cell-Based Secondary Assays

Positive hits from the primary biochemical screens should be validated in cell-based assays to confirm their activity in a more physiological context and to assess cellular permeability and potential toxicity.

Workflow for Cell-Based Validation

G Biochemical Hits Biochemical Hits Cellular Target Engagement Assay\n(e.g., NanoBRET™) Cellular Target Engagement Assay (e.g., NanoBRET™) Biochemical Hits->Cellular Target Engagement Assay\n(e.g., NanoBRET™) Phenotypic Assay\n(e.g., Apoptosis, Cytokine Release) Phenotypic Assay (e.g., Apoptosis, Cytokine Release) Cellular Target Engagement Assay\n(e.g., NanoBRET™)->Phenotypic Assay\n(e.g., Apoptosis, Cytokine Release) Cytotoxicity Assay\n(e.g., CellTiter-Glo®) Cytotoxicity Assay (e.g., CellTiter-Glo®) Phenotypic Assay\n(e.g., Apoptosis, Cytokine Release)->Cytotoxicity Assay\n(e.g., CellTiter-Glo®) Lead Compound Lead Compound Cytotoxicity Assay\n(e.g., CellTiter-Glo®)->Lead Compound

Caption: Workflow for the validation of primary hits in cell-based assays.

Protocol 4.1: Cell-Based Apoptosis/Necroptosis Assay for RIPK1 Inhibitors

This protocol is designed to assess the ability of compounds to protect cells from induced necroptosis, a hallmark of RIPK1 kinase activity[2][4][15].

Materials:

  • HT-29 or other suitable cell line

  • TNF-α, Smac mimetic, and z-VAD-FMK (to induce necroptosis)

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and confirmed hits

  • 384-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with serially diluted compounds for 1-2 hours.

  • Necroptosis Induction: Add a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK to the wells to induce necroptosis.

  • Incubation: Incubate for 12-24 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to the wells and measure luminescence according to the manufacturer's instructions.

Data Analysis and Interpretation:

  • An increase in cell viability (luminescence) in the presence of the compound indicates inhibition of necroptosis.

  • Calculate the EC₅₀ value, the concentration at which the compound provides 50% protection from cell death.

Conclusion and Future Directions

The 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. The high-throughput screening campaigns outlined in this application note provide a robust framework for elucidating the biological activity of this compound and its derivatives. By systematically screening against targets for which the broader pyrazolo[4,3-c]pyridine class has shown activity, researchers can efficiently identify novel inhibitors of kinases, protein-protein interactions, and enzymes. Subsequent hit validation and optimization, guided by structure-activity relationship studies, have the potential to yield potent and selective lead compounds for a variety of therapeutic areas.

References

  • Berger, S. B., et al. (2017). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Cell Chemical Biology, 24(11), 1333-1442.e6. [Link]

  • Brik, A., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(4), 117-127. [Link]

  • Clemons, P. A., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. [Link]

  • Dawicki-McKenna, J. M., et al. (2017). Structure-based optimization of PEX14-PEX5 interaction inhibitors. Science Translational Medicine, 9(381), eaaf9258. [Link]

  • Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 486, 133-150. [Link]

  • Gül, H. İ., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3324. [Link]

  • Innocenti, A., et al. (2008). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Bioorganic & Medicinal Chemistry Letters, 18(11), 3237-3241. [Link]

  • Kim, H. J., et al. (2020). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 11(3), 259. [Link]

  • Li, J., et al. (2019). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death & Disease, 10(7), 481. [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. [Link]

  • AstraZeneca. (2025). High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]

  • Simon, A. H., et al. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 6(4), 102698. [Link]

  • Napolitano, V., et al. (2022). Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma. European Journal of Medicinal Chemistry, 243, 114761. [Link]

  • Brown, J. A., et al. (2025). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(2), 1-13. [Link]

  • Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-13. [Link]

  • Berger, S. B., et al. (2017). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Cell Chemical Biology, 24(11), 1333-1442.e6. [Link]

  • Singh, P., et al. (2024). Identification of Leishmania donovani PEX5-PTS1 Interaction Inhibitors through Fluorescence Polarization-Based High-Throughput Screening. Molecules, 29(8), 1836. [Link]

  • Dupont, A., et al. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. SLAS Technology, 26(1), 3-12. [Link]

  • Jia, Y., et al. (2015). HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Sartorius. (2023). Accelerating Drug Discovery with High-Throughput Biomolecular Interaction Analysis. YouTube. [Link]

  • Bensa, V., & Arumugam, P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Fodor, K., et al. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling. bioRxiv. [Link]

  • Dawicki-McKenna, J. M., et al. (2017). Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites. Science, 355(6332), 1416-1420. [Link]

  • Chan, H., et al. (2011). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 16(2), 210-218. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Grossmann, N., & Schoen, A. (2024). Automation-enabled assay development for high throughput screening. YouTube. [Link]

  • Eglen, R. M. (2009). The Use of AlphaScreen Technology in HTS: Current Status. Combinatorial Chemistry & High Throughput Screening, 12(4), 328-335. [Link]

  • Prabhu, L., et al. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular BioSystems, 14(12), 1957-1967. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Refaat, H., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. International Journal of Molecular Sciences, 26(9), 4897. [Link]

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Method

Application Notes and Protocols: The Emerging Potential of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in Medicinal Chemistry

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can mimic endogenous molecules and interact with high specificity with biological targets. Among these, the pyrazolopyridine core has garnered significant attention. Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] Their structural resemblance to purine nucleobases, the building blocks of DNA and RNA, makes them ideal candidates for the development of inhibitors for a wide range of enzymes, particularly kinases and poly(ADP-ribose) polymerases (PARPs).[2]

There are several isomers of pyrazolopyridines, including the [3,4-b], [3,4-c], and [4,3-c] congeners, each with a unique spatial arrangement of nitrogen atoms that influences its binding properties and pharmacological profile.[1] This guide focuses on a specific and promising member of this family: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one . While research on this particular isomer is still emerging, its structural features suggest significant potential as a scaffold for the development of targeted therapies, particularly in oncology.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. We will delve into its potential as a PARP and kinase inhibitor, provide a plausible synthetic protocol, and outline a standard biological assay for its evaluation.

Potential Therapeutic Applications and Mechanism of Action

PARP Inhibition: A Targeted Approach in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[3] Several PARP inhibitors, such as Olaparib, Niraparib, and Rucaparib, have been approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.[4]

The 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold possesses key structural motifs, including a lactam group and a hydrogen-bond donating amino group, that are often found in PARP inhibitors. These features can facilitate strong and specific interactions with the nicotinamide binding pocket of the PARP enzyme, preventing it from performing its DNA repair functions.

Hypothesized Mechanism of Action as a PARP Inhibitor:

The primary mechanism of action for PARP inhibitors is the competitive inhibition of the binding of NAD+ to the catalytic domain of PARP enzymes.[5] Furthermore, many potent PARP inhibitors also "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and repair, ultimately leading to cell death, particularly in homologous recombination deficient (HRD) cancer cells.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_normal Normal Cell cluster_cancer Cancer Cell with HRD ssDNA Single-Strand DNA Break PARP PARP Enzyme ssDNA->PARP recruits Replication DNA Replication BER Base Excision Repair (BER) PARP->BER activates PARPi 3-Amino-1H-pyrazolo[4,3-c] pyridin-4(5H)-one (PARP Inhibitor) PARPi->PARP inhibits BER->ssDNA repairs dsDNA Double-Strand DNA Break Replication->dsDNA leads to HR Homologous Recombination (HR) (Functional in Normal Cells) HRD Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) dsDNA->HRD cannot be repaired by CellSurvival Cell Survival and Proliferation Apoptosis Apoptosis (Cell Death) HRD->Apoptosis results in

Caption: PARP Inhibition Pathway in HRD Cancer Cells.

Kinase Inhibition: Targeting Aberrant Cell Signaling

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazolopyridine scaffold has been successfully utilized in the development of numerous kinase inhibitors. For instance, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK) and discoidin domain receptor 1 (DDR1).[3][6]

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core can act as a hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors. The amino group and the pyrazole nitrogen atoms can form key hydrogen bonds with the kinase hinge region, while the pyridinone ring can be functionalized to achieve selectivity and potency for specific kinases.

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This protocol is a proposed synthetic route adapted from the synthesis of related pyrazolopyridine scaffolds.[2] Researchers should optimize the reaction conditions for their specific needs.

Workflow: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

synthesis_workflow start Starting Material: 2-Chloro-3-nitropyridine step1 Step 1: Cyanation (e.g., NaCN, DMSO) start->step1 intermediate1 Intermediate 1: 2-Cyano-3-nitropyridine step1->intermediate1 step2 Step 2: Reduction of Nitro Group (e.g., Fe, NH4Cl, EtOH/H2O) intermediate1->step2 intermediate2 Intermediate 2: 3-Amino-2-cyanopyridine step2->intermediate2 step3 Step 3: Diazotization and Cyclization (e.g., NaNO2, HCl, then heat) intermediate2->step3 product Final Product: 3-Amino-1H-pyrazolo[4,3-c] pyridin-4(5H)-one step3->product

Caption: Proposed Synthetic Workflow.

Step-by-Step Methodology:

  • Cyanation of 2-Chloro-3-nitropyridine:

    • To a solution of 2-chloro-3-nitropyridine (1 eq.) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq.).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-cyano-3-nitropyridine.

  • Reduction of the Nitro Group:

    • To a solution of 2-cyano-3-nitropyridine (1 eq.) in a mixture of ethanol and water, add iron powder (5 eq.) and ammonium chloride (1.5 eq.).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-2-cyanopyridine.

  • Diazotization and Cyclization:

    • Dissolve 3-amino-2-cyanopyridine (1 eq.) in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 1-2 hours to facilitate cyclization.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Note: This is a generalized protocol. Optimization of reagents, solvents, temperatures, and reaction times is recommended. Characterization of intermediates and the final product by NMR, mass spectrometry, and other appropriate analytical techniques is essential.

Protocol 2: In Vitro PARP1 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives against the PARP1 enzyme.

Experimental Workflow: PARP1 Inhibition Assay

parp_assay_workflow compound_prep 1. Compound Preparation (Serial Dilutions) reaction_setup 3. Reaction Setup (Incubate compounds with PARP1) compound_prep->reaction_setup reagent_prep 2. Reagent Preparation (PARP1, NAD+, Activated DNA) reagent_prep->reaction_setup reaction_init 4. Reaction Initiation (Add NAD+ and Activated DNA) reaction_setup->reaction_init incubation 5. Incubation (Allow PARylation to occur) reaction_init->incubation detection 6. Detection (e.g., ELISA-based detection of PAR) incubation->detection data_analysis 7. Data Analysis (Calculate IC50 values) detection->data_analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the yield and purity of this important heterocyclic scaffold. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this document will address common challenges encountered during the synthesis, offering logical, evidence-based solutions.

I. Overview of the Synthetic Strategy

The synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically proceeds through a multi-step sequence, beginning with the construction of a suitably functionalized pyrazole core, followed by the annulation of the pyridinone ring. A common and effective strategy involves the use of a 5-aminopyrazole-4-carboxylate derivative as a key intermediate.

A plausible and widely adaptable synthetic route is outlined below. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine hydrate B->C E 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one C->E High-boiling solvent (e.g., Dowtherm A), Heat D Urea or Cyanamide D->E

Caption: Proposed synthetic pathway for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

II. Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of related pyrazolopyridinones.[1] Researchers should consider this a starting point for optimization.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.[2]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

  • Combine the purified ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) and urea (2-3 equivalents) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 200-250 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction for the evolution of ammonia and the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture, which should result in the precipitation of the crude product.

  • Filter the solid, wash with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the high-boiling solvent, and then with a more polar solvent in which the product has low solubility at room temperature (e.g., ethanol or water).

  • Further purification can be achieved by recrystallization or column chromatography.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Low or No Yield of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Step 1)

Q1: My reaction to form the aminopyrazole intermediate is sluggish or does not go to completion. What are the likely causes?

A1:

  • Insufficient Reaction Time or Temperature: The cyclization to form the pyrazole ring can sometimes be slow. Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress every few hours.

  • Purity of Starting Materials: Ethyl 2-cyano-3-ethoxyacrylate can hydrolyze or polymerize on storage.[3] Ensure you are using a high-purity reagent. Similarly, the quality of hydrazine hydrate can affect the reaction outcome.

  • Solvent Purity: The presence of water in the ethanol can lead to side reactions, such as the hydrolysis of the ester or the starting acrylate. Use absolute ethanol.

Q2: I am observing multiple spots on my TLC plate for the aminopyrazole synthesis, and the yield of the desired product is low. What are these side products?

A2:

  • Formation of Hydrazone Intermediate: The initial reaction between hydrazine and the acrylate forms a hydrazone, which then cyclizes.[2] Incomplete cyclization will result in the presence of this intermediate. Extended reaction times or a slight increase in temperature can promote full conversion.

  • Reaction with Both Nitrogen Atoms of Hydrazine: While less common, it is possible for two molecules of the acrylate to react with one molecule of hydrazine, leading to a dimeric impurity. Using a slight excess of hydrazine hydrate can help minimize this.

Low or No Yield of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (Step 2)

Q3: The cyclization to form the pyrazolopyridinone is not working, and I am recovering my starting aminopyrazole.

A3:

  • Insufficient Temperature: This is a high-temperature condensation reaction that requires significant thermal energy to proceed. Ensure your reaction setup can achieve and maintain the required temperature (200-250 °C). Use a high-boiling solvent that is stable at these temperatures.

  • Inefficient Removal of Byproducts: The cyclization reaction with urea releases ammonia. If this byproduct is not efficiently removed from the reaction vessel (e.g., through a condenser open to a bubbler), it can inhibit the reaction equilibrium.

  • Choice of Reagent for the Amino Group Source: While urea is a common choice, other reagents like cyanamide can also be used. The reactivity of these reagents can differ, and one may be more suitable for your specific substrate or reaction conditions.

Q4: I am getting a complex mixture of products in the final cyclization step. What are the possible side reactions?

A4:

  • Formation of Isomeric Products: The cyclization of the aminopyrazole can potentially lead to the formation of regioisomers, such as pyrazolo[3,4-d]pyrimidin-4-ones.[4] The regioselectivity is often influenced by the substitution pattern on the pyrazole ring and the reaction conditions. Careful characterization of the product (e.g., by 2D NMR) is crucial to confirm the structure.

  • Thermal Decomposition: At the high temperatures required for this reaction, both the starting material and the product can be susceptible to thermal degradation.[5] Minimizing the reaction time once the starting material is consumed is critical. Monitoring the reaction closely by TLC or LC-MS is highly recommended.

  • Polymerization/Tar Formation: High-temperature reactions can often lead to the formation of insoluble, dark-colored byproducts (tar). This can be minimized by ensuring an inert atmosphere and using purified starting materials.

Purification Challenges

Q5: The final product, 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, is difficult to purify. What strategies can I use?

A5:

  • High Polarity: The presence of both an amino group and a pyridinone moiety makes the target molecule quite polar. This can lead to poor solubility in many common organic solvents and streaking on silica gel chromatography.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for purifying polar compounds. Experiment with polar protic solvents like water, ethanol, or mixtures thereof. Due to the amphoteric nature of the molecule, adjusting the pH of an aqueous solution can sometimes aid in purification.[6]

  • Column Chromatography: For chromatographic purification, consider using a more polar stationary phase like alumina or a modified silica gel. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine to reduce tailing) may be necessary.

  • Ion-Exchange Chromatography: Given the presence of a basic amino group, cation-exchange chromatography could be a viable purification strategy to separate the product from non-basic impurities.[7]

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different starting material for the synthesis of the aminopyrazole intermediate? A: Yes, a common alternative is the reaction of a β-ketonitrile with hydrazine.[8] The choice of starting material will depend on commercial availability and the desired substitution pattern on the pyrazole ring.

Q: Is it possible to perform the synthesis as a one-pot reaction? A: While one-pot syntheses of related pyrazolopyridines have been reported,[9] a two-step process with isolation and purification of the aminopyrazole intermediate is generally recommended for achieving higher purity of the final product. This is especially true when developing a new synthetic route.

Q: How can I confirm the regiochemistry of the final product? A: The most definitive method for structure elucidation is single-crystal X-ray diffraction. Spectroscopic techniques, particularly 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide crucial information about the connectivity and spatial relationships of atoms in the molecule, allowing for unambiguous structure determination.

Q: My final product is colored. Is this expected? A: While the pure compound is likely to be a white or off-white solid, the presence of minor impurities, especially from thermal degradation or side reactions, can impart color. If the coloration persists after purification and the analytical data (NMR, MS) are clean, it may be an inherent property of the compound or due to trace, highly colored impurities.

V. Optimization of Reaction Parameters

To systematically improve the reaction yield, consider the following parameters for optimization:

ParameterStep 1: Aminopyrazole SynthesisStep 2: Pyrazolopyridinone FormationRationale
Temperature Reflux200-250 °CEnsure sufficient energy for reaction while minimizing degradation.
Reaction Time Monitor by TLC/LC-MSMonitor by TLC/LC-MSAvoid incomplete reaction or product degradation from prolonged heating.
Solvent Absolute EthanolHigh-boiling, inert solvent (e.g., Dowtherm A)Solvent choice affects solubility, reaction rate, and side reactions.
Stoichiometry Slight excess of hydrazine2-3 equivalents of urea/cyanamideDrive the reaction to completion and minimize side products.
Atmosphere AmbientInert (N₂ or Ar)Prevent oxidation and moisture-related side reactions, especially at high temperatures.

VI. Visualizing Troubleshooting and Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Aminopyrazole Synthesis cluster_step2 Step 2: Pyrazolopyridinone Formation A Low Yield B Check Reagent Purity & Reaction Time/Temp A->B C Optimize Conditions B->C G Low Yield C->G J Complex Mixture C->J D Impure Product E Identify Side Products (TLC/LC-MS) D->E F Adjust Stoichiometry/Purification E->F F->G F->J H Verify Temperature & Inert Atmosphere G->H I Optimize Heating & Time H->I End Optimized Yield I->End K Characterize Isomers & Byproducts J->K L Modify Reaction Conditions/Purification K->L L->End Start Experiment Start Start->A Start->D

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

VII. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

  • Al-Azayza, S., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6045-6056. Available at: [Link]

  • Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Retrieved from

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2737. Available at: [Link]

  • Wang, C. H., & Tseng, C. C. (1998). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Journal of hazardous materials, 61(1-3), 225-236.

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116405. Available at: [Link]

  • Filimonov, V. O., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1191-1197. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]

  • Saliyeva, L., et al. (2021). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Chemistry of Heterocyclic Compounds, 57(2), 159-173.

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 133-154. Available at: [Link]

  • Gontijo, T. B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. Available at: [Link]

  • Filimonov, V. O., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1191-1197. Available at: [Link]

  • El-Agrody, A. M., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5793-5801. Available at: [Link]

  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Retrieved from

  • Ikus, Y. (2020). Extraction of Amino Acid Esters Using a Pillar[5]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Journal of Oleo Science, 69(10), 1255-1260.

  • Kumar, R. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 119. Available at: [Link]

  • ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Gökçe, M., et al. (2019). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 846-853. Available at: [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3237-3253. Available at: [Link]

  • Raw, S. A., & Turner, N. J. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1846-1869. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved from [Link]

  • ETH Zurich Research Collection. (2023). Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column. Retrieved from [Link]

  • Al-Azayza, S., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6045-6056. Available at: [Link]

  • Patsnap. (n.d.). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(18), 11135-11142. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. Retrieved from [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2737. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

Sources

Optimization

dealing with impurities in 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one samples

Welcome to the technical support center for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in samples of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to tackle experimental challenges effectively.

I. Understanding the Source of Impurities

The purity of your 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one sample is paramount for reliable experimental results. Impurities can arise from various stages of the synthesis and handling process. A foundational understanding of the synthetic route is crucial for anticipating potential impurities.

A common synthetic approach to the pyrazolo[4,3-c]pyridin-4-one core involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. Depending on the specific precursors and reaction conditions, several types of impurities can be generated.

Potential Impurities Based on Synthesis:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Reagents and Catalysts: Reagents used in the synthesis, such as coupling agents or bases, may persist in the final product if not adequately removed.

  • Reaction By-products: Side reactions are a common source of impurities. For instance, in the synthesis of pyrazolopyridines, the formation of regioisomers is a known challenge.[1][2]

  • Degradation Products: The target molecule itself might degrade under certain conditions (e.g., harsh pH, high temperature, or exposure to light), leading to the formation of new impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

FAQ 1: My NMR spectrum shows unexpected peaks. What are the likely culprits?

Unexpected signals in your NMR spectrum are a clear indication of impurities. The first step is to analyze the chemical shifts and coupling patterns of these peaks to deduce their potential structures.

  • Broad singlets in the aromatic region: These could correspond to residual starting materials or regioisomeric by-products.

  • Aliphatic signals: If your synthesis does not involve aliphatic reagents, these signals could point to solvent residues (e.g., ethyl acetate, hexanes) from the workup or purification.

  • Signals corresponding to known reagents: Compare the unknown peaks to the spectra of your starting materials and reagents.

Troubleshooting Flowchart for Unidentified NMR Peaks:

start Unexpected peaks in NMR check_solvent Compare with common solvent peaks start->check_solvent check_sm Compare with starting material spectra check_solvent->check_sm Solvent peaks ruled out check_byproducts Consider potential regioisomers or by-products check_sm->check_byproducts Starting materials ruled out lcms_analysis Run LC-MS to get molecular weights check_byproducts->lcms_analysis Plausible by-products hypothesized repurify Re-purify sample based on impurity characteristics lcms_analysis->repurify Impurity MWs identified end Purity confirmed repurify->end

Caption: Troubleshooting workflow for identifying unknown NMR impurities.

FAQ 2: My compound is a brownish or yellowish solid, but the literature reports it as a white solid. What does this mean?

A colored sample often indicates the presence of minor, highly colored impurities, which could be oxidation products or polymeric by-products. While these may be present in small quantities, they can interfere with certain applications.

Recommended Action:

  • Assess Purity: Determine the purity of your sample using HPLC with UV detection.[3] Even a high purity (e.g., >98%) sample can be colored due to trace impurities.

  • Decolorization: If the purity is acceptable for your needs, you can often decolorize the sample by treating a solution of the compound with activated carbon followed by filtration.

  • Re-purification: If the purity is not sufficient, re-purification by recrystallization or column chromatography is necessary.

FAQ 3: My sample purity is low (<95%) after initial synthesis and workup. What is the best purification strategy?

For purities below 95%, a more rigorous purification method than simple precipitation is required. The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.

Purification Strategy Decision Tree:

start Purity < 95% is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt recrystallization is_solid->try_recrystallization Yes column_chromatography Perform column chromatography is_solid->column_chromatography No (oil) recrystallization_success Successful crystallization? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No (oils out or no crystals) purity_check Check purity by HPLC recrystallization_success->purity_check Yes column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity > 98%

Caption: Decision tree for selecting a primary purification method.

III. Purification Protocols and Troubleshooting

A. Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

Recommended Solvents for Screening:

Due to the polar nature of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, polar solvents are a good starting point.

Solvent/Solvent SystemRationale
EthanolA versatile polar protic solvent.
IsopropanolSimilar to ethanol but can offer different solubility profiles.
Acetone/WaterA combination of a polar aprotic solvent and water can be effective.
Dimethylformamide (DMF)/WaterFor compounds with low solubility in common alcohols.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have a potential recrystallization solvent.

  • Dissolution: In a larger flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try adding a bit more hot solvent and allowing it to cool even more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent to concentrate the solution. Adding a seed crystal of the pure compound can also initiate crystallization.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[4] For a polar, basic compound like 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, special considerations are necessary to achieve good separation and avoid issues like streaking on the column.

Stationary Phase: Silica gel is the most common stationary phase. However, its acidic nature can lead to poor separation of basic compounds.

Mobile Phase Selection:

A gradient elution is often most effective. Start with a less polar mobile phase and gradually increase the polarity.

Recommended Mobile Phase Systems:

SystemCompositionComments
Dichloromethane/MethanolA standard system for many polar compounds.
Ethyl Acetate/MethanolA less toxic alternative to dichloromethane.
Dichloromethane/Methanol with TriethylamineAdding a small amount (0.1-1%) of a basic modifier like triethylamine can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation of basic compounds.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed compound can be carefully added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the less polar composition. Gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Compound Streaking: This is common for basic compounds on silica gel. Add a small amount of triethylamine or ammonia to your mobile phase to improve peak shape.

  • Poor Separation: If your compound and impurities elute together, the polarity difference may be too small for standard silica gel chromatography. Consider using a different stationary phase, such as alumina (neutral or basic), or explore reversed-phase chromatography.

  • Compound Won't Elute: If your compound is too polar, it may stick to the silica gel. You may need to use a more polar mobile phase, such as a higher percentage of methanol. In some cases, adding a small amount of acetic acid to the mobile phase can help to elute very polar, basic compounds, but be mindful of the potential for salt formation.

C. HPLC for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your final compound. A well-developed HPLC method can also be used for preparative purification of small quantities.

Recommended HPLC Conditions for Method Development:

ParameterRecommendationRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A versatile reversed-phase column suitable for a wide range of polarities.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)The acidic modifier helps to protonate the amine, leading to better peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFAThe organic solvent for elution.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.A gradient is essential to elute all components of the mixture, from polar to non-polar.
Detection UV at 254 nm and 280 nmThe aromatic nature of the compound should allow for good UV absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

IV. References

  • Al-Tel, T. H. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules2007 , 12, 1694-1704. [Link]

  • Barreiro, G.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237. [Link]

  • Engers, D. W.; et al. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chem. Neurosci.2016 , 7, 1192-1200. [Link]

  • Danel, A.; et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27, 2775. [Link]

  • Columbia University. Column chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on achieving high regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

I. Understanding the Synthetic Challenge: The Importance of Regioselectivity

The synthesis of pyrazolopyridinones, a scaffold of significant interest in medicinal chemistry, often presents the challenge of controlling regioselectivity. The formation of the bicyclic ring system can lead to multiple isomers, complicating purification and reducing the yield of the desired product. In the case of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, the primary challenge lies in directing the cyclization to favor the desired [4,3-c] fusion over other possibilities, such as the [3,4-b] or [1,5-a] isomers.

The regiochemical outcome is highly dependent on the choice of starting materials, reaction conditions, and the inherent electronic and steric properties of the intermediates.[1] This guide will provide insights into rationally controlling these factors to improve the regioselectivity of your synthesis.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Q1: My reaction is producing a mixture of regioisomers. How can I confirm the identity of the desired 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one?

A1: Unambiguous characterization is crucial when dealing with regioisomers. A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic and pyrazole protons will differ significantly between isomers.

    • ¹³C NMR: The chemical shifts of the quaternary carbons in the fused ring system are particularly informative.

    • 2D NMR (HMBC, HSQC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is especially powerful for establishing long-range correlations between protons and carbons, which can definitively confirm the connectivity of the bicyclic core. For instance, a correlation between the amino protons and the carbonyl carbon would be expected for the desired isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) can help determine the spatial proximity of protons, further aiding in structure elucidation.

  • Mass Spectrometry (MS): While MS will confirm the molecular weight of the product, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.

Q2: What are the key factors that influence the regioselectivity of the cyclization step?

A2: Several factors can be manipulated to favor the formation of the desired [4,3-c] isomer:

  • Nature of the Starting Materials: The substituents on both the pyrazole and the pyridine precursor play a critical role. Electron-withdrawing or -donating groups can influence the nucleophilicity of the reacting centers, thereby directing the cyclization pathway. For instance, in related pyrazolopyridine syntheses, the relative electrophilicity of two carbonyl groups in a precursor can dictate the regiochemical outcome.[1]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, potentially favoring one cyclization pathway over another.

    • Temperature: In some cases, thermodynamic and kinetic products can be different. Varying the reaction temperature may favor the formation of the desired isomer.

    • Catalyst/Promoter: The use of acid or base catalysts can significantly impact the regioselectivity by altering the reactivity of the functional groups involved in the cyclization.

  • Protecting Groups: Strategic use of protecting groups on the pyrazole nitrogen atoms can block unwanted reaction pathways and direct the cyclization to the desired position.

Q3: I am having difficulty purifying the desired product from its regioisomers. What separation techniques are most effective?

A3: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) and stationary phases (e.g., silica gel, alumina). High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can offer higher resolution for difficult separations.

  • Crystallization: If the desired isomer is a solid and has different solubility characteristics from the impurities, fractional crystallization can be an effective purification method.

  • Preparative Thin Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful technique.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction conditions.1. Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more reagent. 2. Check the stability of your starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Re-evaluate the reaction parameters. Optimize the solvent, temperature, and reaction time. Consider a different synthetic route if necessary.
Formation of multiple regioisomers 1. Lack of regiochemical control in the cyclization step. 2. Tautomerization of the aminopyrazole starting material leading to different reaction pathways.1. Modify the reaction conditions as described in FAQ 2. Experiment with different catalysts or protecting groups. 2. If using an N-unsubstituted aminopyrazole, consider protecting one of the nitrogen atoms to direct the cyclization.
Presence of a major, unidentified side product 1. Self-condensation of starting materials. 2. Reaction with solvent. 3. Formation of an unexpected regioisomer.1. Use a more dilute reaction mixture. Add one of the reactants slowly to the reaction mixture. 2. Choose an inert solvent for the reaction. 3. Characterize the side product using spectroscopic methods (NMR, MS) to understand its structure and formation mechanism. This will provide clues for modifying the reaction to suppress its formation.
Difficulty in removing starting materials 1. Excess starting material used. 2. Similar polarity of starting material and product.1. Use stoichiometric amounts of reactants. 2. Optimize the column chromatography conditions. If the starting material is acidic or basic, an aqueous wash with a mild base or acid during workup may help in its removal.
Product is unstable and decomposes upon purification 1. Sensitivity to air or light. 2. Acidity or basicity of the chromatography stationary phase.1. Perform purification under an inert atmosphere and protect from light. 2. Use a neutral stationary phase like deactivated silica gel or alumina. Consider using a different purification method such as crystallization.

IV. Experimental Protocols

Proposed Synthetic Route: A plausible approach involves the cyclocondensation of a suitably substituted 3-aminopyrazole-4-carboxylate derivative with a source of the C4-carbonyl and C3-amino groups of the pyridinone ring.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This is a common starting material for the synthesis of various pyrazole-fused heterocycles. A general procedure is as follows:

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Cyclization to form 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This step is critical for controlling regioselectivity. The following is a general procedure that would need to be optimized.

  • In a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add a cyclizing agent. For the formation of the pyridinone ring, a reagent like formamide or a derivative could be explored.

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with a non-polar solvent like hexanes to precipitate the product.

  • Filter the solid and wash with the non-polar solvent.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized protocol. The actual conditions, including the choice of cyclizing agent, solvent, and temperature, will need to be determined experimentally to optimize the yield and regioselectivity for the desired 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

V. Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization A Ethoxymethylenemalononitrile C Ethyl 3-amino-1H- pyrazole-4-carboxylate A->C Ethanol, RT B Hydrazine Hydrate B->C D 3-Amino-1H-pyrazolo[4,3-c] pyridin-4(5H)-one (Desired Product) C->D High Temp, Cyclizing Agent E Other Regioisomers (e.g., [3,4-b], [1,5-a]) C->E Non-selective conditions

Caption: General synthetic pathway for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Troubleshooting Logic Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Regioisomer Mixture of Regioisomers? LowYield->Regioisomer No CheckConditions Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry LowYield->CheckConditions Yes SideProduct Major Side Product? Regioisomer->SideProduct No OptimizeCyclization Optimize Cyclization: - Solvent - Catalyst - Protecting Groups Regioisomer->OptimizeCyclization Yes CharacterizeSideProduct Characterize Side Product: - NMR, MS SideProduct->CharacterizeSideProduct Yes Purification Optimize Purification: - Chromatography - Crystallization SideProduct->Purification No CheckConditions->Purification OptimizeCyclization->Purification ModifyConditions Modify Conditions to Suppress Side Reaction CharacterizeSideProduct->ModifyConditions ModifyConditions->Purification

Caption: Decision tree for troubleshooting the synthesis.

VI. References

  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2775. [Link]

  • Al-Zaydi, K. M. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(4), 851-862. [Link]

  • Bakr, M. F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. [Link]

  • Krasavin, M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1164. [Link]

  • Dillard, R. D., et al. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. US Patent 8,598,361 B2.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Purity of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Amino-1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, a molecule with significant potential in medicinal chemistry, rigorous purity validation is not merely a quality control step but a critical component of its development lifecycle. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The inherent reactivity of heterocyclic amines and the complexities of their synthetic pathways can lead to a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1] Therefore, a multi-faceted analytical approach is essential to ensure the comprehensive characterization and quantification of all potential impurities.

The Criticality of Purity for 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one belongs to the pyrazolopyridine family, a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The precise structure and purity of this molecule are paramount, as even minute impurities can significantly alter its pharmacological and toxicological profile.

The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[1][4][5][6] Adherence to these guidelines is crucial for regulatory submissions and ensuring patient safety. This guide will explore the practical application of these principles to 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Orthogonal Analytical Approaches for Purity Determination

A robust purity assessment relies on the use of orthogonal analytical techniques, which measure the same attribute using different physicochemical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. For 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8] It excels at separating the main compound from its structurally related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method requires careful consideration of several factors to achieve optimal separation.

  • Column Chemistry: A C18 (octadecyl) column is a common starting point for the separation of moderately polar compounds like 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. The non-polar stationary phase allows for retention based on hydrophobicity.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for ionizable compounds like our target molecule, influencing its retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • Wavelength Selection: The UV detector wavelength should be chosen at the maximum absorbance of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one to ensure the highest sensitivity for both the main peak and any impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify impurities in a sample of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one sample

  • Reference standard of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the determined λmax)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of each impurity relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject Transfer to vial separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Data Presentation: HPLC Purity Assessment
ParameterTypical Value
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%
Typical Purity Range >99.0%
Precision (RSD) < 2.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of impurities.[8][9] It provides detailed information about the chemical environment of each atom in a molecule.

Expertise in NMR for Impurity Profiling

While HPLC is excellent for quantification, NMR excels at the identification of unknown impurities.[9] ¹H NMR is particularly useful for detecting and quantifying impurities, as the integral of each signal is directly proportional to the number of protons it represents.[10] This allows for a quantitative assessment without the need for a reference standard of the impurity itself.

Detailed Experimental Protocol: ¹H NMR

Objective: To identify and quantify impurities in a sample of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., maleic acid)

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and a known amount of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the main compound, the internal standard, and any visible impurities.

  • Calculation: Calculate the purity of the sample based on the relative integrals of the main compound and the internal standard. Identify impurities by analyzing their chemical shifts, coupling patterns, and comparing them to known related structures.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation start Start weigh Weigh Sample & IS start->weigh dissolve Dissolve in d-solvent weigh->dissolve acquire Acquire 1H Spectrum dissolve->acquire Transfer to tube process Process FID acquire->process integrate Integrate Signals process->integrate NMR Spectrum identify Identify Impurities integrate->identify quantify Quantify Purity integrate->quantify

Caption: Nuclear Magnetic Resonance (NMR) workflow for purity and impurity identification.

Data Presentation: NMR Purity and Impurity Identification
ParameterObservation
Purity by qNMR >98.5% (quantitative NMR)
Identified Impurities Starting materials, residual solvents
Structural Elucidation Provides definitive structural information

Mass Spectrometry (MS): High-Sensitivity Detection and Identification

Mass spectrometry is a powerful technique for the detection and identification of impurities, even at trace levels. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling the confident identification of impurities.

Trustworthiness of LC-MS in Impurity Profiling

The high sensitivity and selectivity of LC-MS make it an indispensable tool for impurity profiling. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is invaluable for its structural elucidation.

Detailed Experimental Protocol: LC-MS

Objective: To detect and identify impurities in a sample of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Utilize the same HPLC method as described previously.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Mass Range: 50-1000 m/z

    • Acquire both full scan and fragmentation (MS/MS) data.

  • Data Analysis:

    • Extract the mass spectra of the impurity peaks.

    • Determine the accurate mass and propose the elemental composition.

    • Analyze the fragmentation pattern to gain structural information.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis hplc HPLC Separation ionize Ionization (ESI) hplc->ionize Eluent Transfer analyze Mass Analysis ionize->analyze detect_ms Detection analyze->detect_ms mass_spectra Extract Mass Spectra detect_ms->mass_spectra Mass Data elemental Determine Elemental Composition mass_spectra->elemental fragment Analyze Fragmentation elemental->fragment

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for impurity identification.

Data Presentation: LC-MS Impurity Identification
Impurity (m/z)Proposed FormulaPossible Identity
[Example m/z][Example Formula][Example Identity]
[Example m/z][Example Formula][Example Identity]

Comparative Analysis of Analytical Techniques

FeatureHPLC-UVqNMRLC-MS
Primary Use QuantificationQuantification & IdentificationIdentification
Sensitivity HighModerateVery High
Selectivity Moderate-HighHighVery High
Quantitative Accuracy High (with standards)High (without standards)Semi-quantitative
Structural Information NoneDetailedHigh (with HRMS)
Cost ModerateHighHigh
Throughput HighLowModerate

Conclusion: A Self-Validating System for Purity Assessment

The purity of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a critical quality attribute that directly impacts its suitability for research and drug development. A comprehensive and self-validating approach to purity assessment involves the synergistic use of HPLC, NMR, and MS. HPLC provides the primary quantitative data, NMR offers orthogonal quantification and definitive structural information for impurities, and LC-MS delivers high-sensitivity detection and identification of trace-level components. By integrating these techniques, researchers can have a high degree of confidence in the purity and identity of their compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • <621> Chromatography. United States Pharmacopeia. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. [Link]

Sources

Comparative

Cross-Validation of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Bioactivity: A Comparative Guide

This guide provides a comprehensive cross-validation of the potential bioactivities of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. While direct experimental data for this specific molecule is emerging, the pyrazolo[4,3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation of the potential bioactivities of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. While direct experimental data for this specific molecule is emerging, the pyrazolo[4,3-c]pyridine scaffold is a well-established pharmacophore in medicinal chemistry. This document will objectively compare its anticipated performance as a kinase inhibitor and an anti-inflammatory agent with alternative compounds, supported by established experimental protocols and data from closely related analogs. Our aim is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising molecule.

Section 1: Kinase Inhibitory Potential

The pyrazolopyridine core is a recognized "hinge-binding" motif, adept at interacting with the ATP-binding site of various kinases. This structural feature is central to the design of numerous kinase inhibitors for oncology and other therapeutic areas. Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated potent inhibition of several key kinases implicated in cancer cell proliferation and survival.

Targeted Kinase Families and Signaling Pathways

Compounds bearing the pyrazolo[4,3-c]pyridine scaffold have shown significant activity against kinases such as TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).

  • TBK1 Signaling: TBK1 is a non-canonical IκB kinase that plays a crucial role in innate immunity and has been implicated in certain cancers.[1] It is a key node in signaling pathways that lead to the production of type I interferons.[2] Inhibition of TBK1 is a therapeutic strategy for certain autoimmune diseases and cancers.[1]

    TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cGAS-STING cGAS-STING TBK1 TBK1 cGAS-STING->TBK1 RIG-I/MDA5-MAVS RIG-I/MDA5-MAVS RIG-I/MDA5-MAVS->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Type I IFN Production Type I Interferon Production IRF3->Type I IFN Production

    TBK1 Signaling Pathway
  • FGFR Signaling: The FGFR family of receptor tyrosine kinases is pivotal in cell proliferation, differentiation, and angiogenesis.[3] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[3] Consequently, FGFR inhibitors are an important class of targeted cancer therapies.

    FGFR_Signaling_Pathway cluster_downstream Downstream Cascades cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR RAS-MAPK RAS-MAPK Pathway FGFR->RAS-MAPK PI3K-AKT PI3K-AKT Pathway FGFR->PI3K-AKT PLCγ PLCγ Pathway FGFR->PLCγ Proliferation Proliferation RAS-MAPK->Proliferation Survival Survival PI3K-AKT->Survival

    FGFR Signaling Pathway
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol provides a standardized method for assessing the inhibitory activity of compounds against a target kinase. This is a representative protocol and may require optimization for specific kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., TBK1, FGFR)

  • Kinase Substrate (protein or peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Test Compound (e.g., 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one)

  • Positive Control Inhibitor (e.g., BX795 for TBK1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well microplates (white, flat-bottom)

  • Multimode microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Mixture: In each well of the microplate, add the following in order:

    • Kinase Assay Buffer

    • Test compound or control

    • Recombinant kinase solution

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection of Kinase Activity:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Kinase, Buffer, and Compound to Microplate A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP D->E F Add Detection Reagent and Measure Luminescence E->F G Calculate IC50 Value F->G

    Kinase Inhibition Assay Workflow
Comparative Analysis of Kinase Inhibitors

The following table presents a comparison of the inhibitory activities of various pyrazolopyridine derivatives and alternative kinase inhibitors.

CompoundScaffoldTarget KinaseIC50 (nM)Reference
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2[4]
BX795 PyrrolopyrimidineTBK17.1[4]
AZD4547 PyrazoleFGFR1/2/30.2/2.5/1.8[5]
Compound 21 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaERK1/2<10[6]
SCH772984 V-raf murine sarcoma viral oncogene homolog B1 (BRAF) inhibitorERK1/21-5[6]

Section 2: Anti-inflammatory Potential

The pyrazolo[4,3-c]pyridine scaffold and its analogs have also been investigated for their anti-inflammatory properties. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[7]

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a desirable strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.[4]

COX_Pathway Arachidonic Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

The Cyclooxygenase Pathway
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Objective: To assess the ability of a test compound to inhibit LPS-induced NO production in RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound (e.g., 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one)

  • Positive Control (e.g., Dexamethasone or Indomethacin)

  • Griess Reagent System (Promega)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for another 24 hours.[8]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only treated cells.

    • Calculate the IC50 value.

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    NO_Assay_Workflow A Seed RAW 264.7 Cells in 96-well Plate B Pre-treat with Test Compound or Control A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant and Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F G Calculate NO Inhibition and IC50 F->G

    Nitric Oxide Production Assay Workflow
Comparative Analysis of Anti-inflammatory Agents

The following table compares the anti-inflammatory activity of a pyrazolo[4,3-c]cinnoline derivative with a standard non-steroidal anti-inflammatory drug (NSAID).

CompoundScaffoldTargetIn Vitro AssayIC50 (µM)Reference
Compound 4d pyrazolo[4,3-c]cinnolineCOX-2Carrageenan-induced paw edema- (good activity)[9]
Naproxen Propionic acid derivativeCOX-1/COX-2Carrageenan-induced paw edema-[9]
Indomethacin Indole derivativeCOX-1/COX-2NO production in RAW 264.7- (positive control)[8]

Conclusion

The cross-validation presented in this guide strongly suggests that 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one holds significant potential as a bioactive molecule, likely exhibiting both kinase inhibitory and anti-inflammatory properties. The established activity of closely related pyrazolopyridine analogs provides a solid foundation for further investigation. The detailed experimental protocols and comparative data included herein offer a practical framework for researchers to empirically validate the bioactivity of this compound and to benchmark its performance against existing alternatives. Further structure-activity relationship (SAR) studies on the 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold are warranted to optimize its potency and selectivity for specific biological targets.

References

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]

  • Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]

  • Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. [Link]

  • Mechanism of TBK1 activation in cancer cells. PMC - PubMed Central - NIH. [Link]

  • Current progress in cancer treatment by targeting FGFR signaling. PMC - NIH. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

  • Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. MDPI. [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. [Link]

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Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Reactant of Route 2
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
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